3-Methylhexane-1,3-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

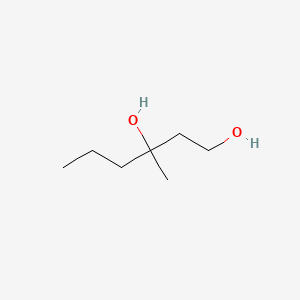

3-Methylhexane-1,3-diol (C₇H₁₆O₂) is an aliphatic diol characterized by a six-carbon chain with a methyl branch at the third carbon and hydroxyl groups at the first and third positions.

常见问题

Q. Basic: What are the recommended synthetic pathways for 3-Methylhexane-1,3-diol, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound can be approached via:

- Reduction of ketones : Use catalysts like lithium aluminum hydride (LiAlH₄) to reduce 3-methylhexane-1,3-dione, ensuring anhydrous conditions to prevent side reactions .

- Dihydroxylation : Employ Sharpless asymmetric dihydroxylation on 3-methylhexene derivatives, using osmium tetroxide (OsO₄) and chiral ligands for stereochemical control .

Purity Optimization : - Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol.

- Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC .

Q. Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and methyl branching (δ 0.8–1.2 ppm). DEPT-135 clarifies carbon types .

- IR Spectroscopy : Confirm hydroxyl groups via O-H stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks for solid-state studies .

Q. Advanced: How can researchers address discrepancies in reported solubility data of this compound across solvents?

Methodological Answer:

- Controlled Solubility Assays : Measure solubility in polar (water, ethanol) and non-polar (hexane) solvents under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- Data Normalization : Account for impurities (e.g., residual catalysts) by comparing HPLC-purified vs. crude samples.

- Computational Modeling : Apply COSMO-RS simulations to predict solubility trends and validate experimentally .

Q. Advanced: What mechanistic insights guide the study of this compound’s biological interactions?

Methodological Answer:

- Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., oxidoreductases) .

- Cellular Assays : Evaluate cytotoxicity via MTT assays (e.g., prostate cancer cell lines) and apoptosis markers (Annexin V/PI staining) .

- Metabolic Profiling : Employ LC-MS/MS to track metabolite formation in hepatic microsomal preparations .

Q. Advanced: How can computational methods elucidate the hydrogen-bonding dynamics of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate hydrogen bond strengths (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent interactions in water/ethanol mixtures using GROMACS, focusing on hydroxyl group solvation .

- Raman Spectroscopy : Validate computational predictions by correlating O-H stretching frequencies with simulated spectra .

Q. Advanced: What strategies resolve contradictions in the reactivity of this compound under oxidative conditions?

Methodological Answer:

- Controlled Oxidation Experiments : Compare products from mild (e.g., PCC) vs. strong oxidants (KMnO₄) using GC-MS to identify aldehydes, ketones, or carboxylic acids .

- Kinetic Studies : Monitor reaction rates via in-situ IR to detect intermediates and propose competing pathways.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in oxidation products .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Q. Advanced: How does the stereochemistry of this compound influence its material science applications?

Methodological Answer:

- Polymer Synthesis : Investigate diastereomeric effects on polyester crystallinity via DSC and XRD .

- Coordination Chemistry : Test chiral ligand efficacy in asymmetric catalysis (e.g., enantioselective epoxidation) using metal complexes .

- Surface Modification : Study self-assembly monolayers (SAMs) via AFM to assess stereochemical packing efficiency .

Q. Advanced: What experimental designs mitigate challenges in scaling up this compound synthesis?

Methodological Answer:

- Flow Chemistry : Optimize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Catalyst Recycling : Test heterogeneous catalysts (e.g., Pd/C) for reusability across multiple batches .

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction progression .

Q. Advanced: How can researchers validate the environmental persistence of this compound?

Methodological Answer:

- Biodegradation Assays : Use OECD 301B tests with activated sludge to measure biological oxygen demand (BOD) over 28 days .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .

- Photodegradation : Expose samples to UV light (λ = 254 nm) and analyze degradation products via LC-MS .

相似化合物的比较

Structural Analogues: Branching and Stereochemistry

(2S,3R)-2-Ethylhexane-1,3-diol (C₈H₁₈O₂)

- Structure : Features an ethyl group at the second carbon instead of a methyl group.

- Its stereochemistry (2S,3R) may influence interactions in chiral environments, such as enzyme binding or asymmetric synthesis .

- Applications : Likely used in specialty polymers or as a chiral building block in pharmaceuticals.

Propan-1,3-diol (C₃H₈O₂)

- Structure : A three-carbon diol with hydroxyl groups at positions 1 and 3.

- Properties : Higher hydrophilicity due to shorter chain length. Exhibits antimicrobial activity comparable to propylene glycol (propan-1,2-diol), but positional isomerism affects metabolic pathways and toxicity profiles .

- Applications : Preservatives, antifreeze, and humectants in cosmetics.

Benzene-1,3-diol Derivatives (Resorcinol Analogues)

- Structure : Aromatic diols with hydroxyl groups at the 1 and 3 positions of a benzene ring.

- Properties: Enhanced antimicrobial and antioxidant activities due to aromatic conjugation. For example, 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) shows potent activity against S. aureus and L. monocytogenes .

- Applications : Pharmaceuticals, dyes, and antioxidants.

Chain Length and Functionalization

Octadecadiene-1,3-diol Derivatives

- Structure: Long-chain (C₁₈) diols with unsaturation (e.g., (4E,8E)-2-(hexadecanoylamino)-4,8-octadecadiene-1,3-diol).

- Properties : Hydrophobic due to long alkyl chains; unsaturation increases reactivity in oxidation or polymerization. Used in lipid membranes or surfactants .

- Contrast : 3-Methylhexane-1,3-diol’s shorter chain offers better solubility in aqueous systems.

2,2-Bis(bromomethyl)propane-1,3-diol (C₅H₈Br₂O₂)

- Structure : Brominated derivative with two bromomethyl groups.

- Properties : High reactivity as a flame retardant; bromine atoms enhance fire resistance but increase environmental toxicity .

- Applications : Flame retardants in plastics and textiles.

Stereochemical Variants

erythro/threo-1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol

- Structure : Propane-1,3-diol backbone with aromatic substituents and stereochemical variations (erythro vs. threo).

- Properties : Stereochemistry influences lignin depolymerization efficiency and antioxidant capacity. Erythro isomers may exhibit higher stability in alkaline conditions .

- Applications : Model compounds for lignin degradation studies.

[Ga₃V(LEt)₂(dpm)₆] Complex (LEt = 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol)

- Structure : Tripodal diol ligand coordinating to metal centers.

- Applications : Catalysts or magnetic materials.

Ferrocene-1,3-diol Sensors

- Structure : Diol-functionalized ferrocene for boronate affinity sensing.

- Properties : 1,3-diol configuration enables selective glucose detection via boronate ester formation. Aliphatic diols like this compound may lack this aromatic specificity .

属性

CAS 编号 |

179695-10-4 |

|---|---|

分子式 |

C7H16O2 |

分子量 |

132.20 g/mol |

IUPAC 名称 |

3-methylhexane-1,3-diol |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 |

InChI 键 |

RPMYTAWDAZFCBO-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)(CCO)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。